rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans
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Overview
Description
rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans is a chiral compound with significant applications in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is often utilized in drug discovery due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, the reaction between an amine and a ketone or aldehyde can form the pyrrolidine ring.
Introduction of Substituents: The ethyl and 4-methylphenyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the existing functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans is unique due to its specific stereochemistry and the presence of both ethyl and 4-methylphenyl groups. These structural features contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
2550997-25-4 |
---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.8 |
Purity |
95 |
Origin of Product |
United States |
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